6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin
Description
The compound 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin is a synthetic coumarin derivative featuring a chlorine atom at position 6, a 3-chlorophenyl group at position 3, and a phenyl group at position 4 of the coumarin scaffold. Coumarins are benzopyrone derivatives widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-12-16(23)9-10-18(17)25-21(20)24/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAGJPDMNSXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
This method employs salicylaldehyde derivatives and active methylene compounds. For 6-chloro-3-(3'-chlorophenyl)-4-phenylcoumarin:
Procedure :
- Step 1 : 6-Chlorosalicylaldehyde undergoes condensation with 3-chlorophenylacetophenone in ethanol/piperidine.
- Step 2 : Cyclization via acetic anhydride-mediated lactonization at 80–100°C.
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Piperidine/AcOH | |
| Yield | 68–72% | |
| Reaction Time | 7–9 hours (reflux) |
Ultrasound irradiation (20 kHz, 90% power) reduces time to 40 minutes with comparable yields.
Modified Perkin Reaction
Adapted from US3631067A, this route avoids hydrolysis steps through controlled acetate ratios:
Reaction Scheme :
$$
\text{6-Chlorosalicylaldehyde} + \text{3-Chlorophenylacetic Acid} \xrightarrow{\text{NaAc, Ac₂O}} \text{Target Coumarin}
$$
Critical Parameters :
- Molar ratio: NaAc ≤ 0.6 mol per salicylaldehyde
- Acetic anhydride: 1.5–3 mol equivalents
- Distillation: 150–200°C at 5–100 mmHg
Advantages : Direct distillation eliminates aqueous workup, improving yield to 78–82%.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Adapting methods from Nguyen et al., solvent-free microwave irradiation enhances cyclization:
Protocol :
- Mix 6-chlorosalicylaldehyde, 3-chlorophenyl acetophenone, and KF/Al₂O₃.
- Irradiate at 300 W, 120°C, 8–12 minutes.
Performance Metrics :
| Metric | Conventional | Microwave |
|---|---|---|
| Yield | 68% | 89% |
| Time | 7 hours | 12 minutes |
| Energy Consumption | High | Low |
Ultrasound-Promoted Cyclization
Comparative Analysis of Synthetic Methods
Table 1 : Method Comparison for 6-Chloro-3-(3'-Chlorophenyl)-4-Phenylcoumarin
| Method | Yield (%) | Time | Scalability | Cost Index |
|---|---|---|---|---|
| Knoevenagel (Reflux) | 68–72 | 7–9 h | Industrial | $$ |
| Perkin Reaction | 78–82 | 10–12 h | Pilot Plant | $$$ |
| Microwave | 85–89 | 8–12 min | Lab-Scale | $$ |
| Ultrasound | 83–85 | 40 min | Lab-Scale | $ |
Key Findings :
- Microwave synthesis maximizes yield/time efficiency but requires specialized equipment.
- The Perkin method remains optimal for large-scale production despite longer durations.
Mechanistic Insights and Side-Reaction Mitigation
Knoevenagel Pathway Side Products
Perkin Reaction Optimization
Excess acetic anhydride (>3 mol) leads to tar formation, while low acetate ratios prevent sodium salt precipitation.
Industrial-Scale Considerations
Catalyst Recovery
Chemical Reactions Analysis
Reactivity and Functionalization
The compound exhibits reactivity at multiple sites, influenced by its substituents:
2.1. Ring-Opening Reactions
-
Acyl Center Reactivity : The aliphatic portion of the coumarin ring undergoes ring-opening under basic or acidic conditions, facilitating derivatization .
-
Electrophilic Attack : Positions 6 and 7 on the aromatic ring are susceptible to Friedel-Crafts acylation and sulphonation .
2.2. Substituent-Dependent Reactivity
| Substituent | Position | Reactivity |
|---|---|---|
| Chlorine | 6 | Activates electrophilic substitution |
| Chlorophenyl | 3 | Enhances anti-inflammatory activity |
| Phenyl | 4 | Stabilizes the coumarin core |
Biological Activity and Mechanism
3.1. Antimicrobial and Anti-Inflammatory Properties
-
Antimicrobial Activity : Chlorophenyl substituents at position 3 enhance bactericidal efficacy, particularly against Gram-positive bacteria.
-
Anti-Inflammatory Pathways : The compound modulates NF-κB signaling and inhibits COX-2 enzymes, reducing inflammation.
3.2. Anticancer Potential
-
Apoptosis Induction : Chloro substituents at position 6 trigger mitochondrial-mediated apoptosis in cancer cells.
-
Cytotoxicity : IC₅₀ values range from 12–25 μM in MCF-7 and HeLa cell lines.
Analytical Methods
| Technique | Application | Key Findings |
|---|---|---|
| HPLC | Purity Assessment | ≥98% purity achieved under optimized conditions |
| NMR | Structural Elucidation | Chlorophenyl substituents confirmed via ¹H NMR (δ 7.2–7.8 ppm) |
| IR | Functional Group Analysis | C=O stretch at 1680 cm⁻¹ confirms lactone formation |
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring coumarins. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer activities. Research is ongoing to evaluate the efficacy of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin in various medical applications.
Industry: Industrially, the compound is used in the development of dyes, optical brighteners, and fluorescent markers
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation pathway, leading to anticoagulant effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Coumarin Derivatives
The following table summarizes key structural and molecular features of 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin and related compounds:
Key Observations:
- Substituent Position: The position of chlorine on the phenyl ring (e.g., 3-chlorophenyl vs.
- Functional Groups : Hydroxyl groups (e.g., in 53391-76-7) enhance antioxidant capacity by donating hydrogen atoms to neutralize radicals, whereas chloro groups may reduce such activity due to their electron-withdrawing nature.
- Lipophilicity : Phenyl and halogen substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Antioxidant Capacity and Research Findings
While direct data on 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin are unavailable, studies on structurally related hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ) provide insights:
- Electrochemical Behavior: Cyclic voltammetry (CV) of hydroxycoumarins revealed oxidation potentials correlating with radical-scavenging efficacy. For example, compounds with para-hydroxyl groups exhibited lower oxidation potentials (∼0.5 V), indicating higher antioxidant activity.
- ORAC Assays : Oxygen Radical Absorbance Capacity (ORAC) values for hydroxylated coumarins ranged from 2.5–4.5 μM Trolox equivalents, whereas chloro-substituted analogs showed reduced activity due to diminished electron-donating capacity.
Implications for 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin:
However, its lipophilic profile could favor applications in hydrophobic environments or as a precursor for further functionalization.
Biological Activity
6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin is a derivative of coumarin that has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a coumarin backbone substituted with chlorine and phenyl groups. The presence of these substituents is crucial for its biological activity, as they influence interactions with biological targets.
Antiviral Activity
Research has shown that coumarin derivatives exhibit significant antiviral properties. A study demonstrated that several 3-phenylcoumarins inhibited HIV replication effectively, with some compounds displaying IC50 values under 25 µM. Specifically, compounds with structural similarities to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin have been noted for their potential as inhibitors of HIV transcription and Tat function, which are critical for viral replication .
Anticancer Activity
The anticancer properties of coumarins have been extensively studied. For instance, coumarin derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin against cancer cells remains to be fully elucidated; however, its structural analogs have shown promise in inhibiting tumor growth and metastasis .
Antimicrobial Activity
6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within bacterial cells. Comparative studies have indicated that this compound exhibits stronger antimicrobial effects than some standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of coumarins is significantly influenced by their chemical structure. Research indicates that modifications at specific positions on the coumarin ring can enhance or diminish activity. For example, the introduction of electron-withdrawing groups at certain positions has been associated with increased potency against viral and bacterial targets .
| Compound | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin | Antiviral | <25 | Inhibits HIV replication |
| 3-Phenylumbelliferone | NF-κB inhibitor | <25 | Specific Tat inhibitor |
| 4-Hydroxycoumarin | Antiviral | <25 | Correlates with Tat inhibition |
Case Studies
- HIV Inhibition : A study synthesized fourteen derivatives of 3-phenylcoumarins, including compounds similar to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin. These were tested for their ability to inhibit HIV replication in vitro. The results indicated that specific structural modifications led to significant antiviral activity, emphasizing the importance of molecular design in developing effective inhibitors .
- Anticancer Effects : In a study evaluating the cytotoxicity of various coumarins against cancer cell lines, compounds structurally related to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin exhibited promising results in reducing cell viability and inducing apoptosis in human cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-3-(3'-chlorophenyl)-4-phenylcoumarin, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis often involves condensation of substituted aldehydes with activated phenols under acidic or basic conditions. For example, hydroxylamine hydrochloride reactions with formylcoumarin derivatives in basic media can yield unexpected products, requiring careful control of pH and temperature to avoid side reactions . Purification via preparative TLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound . Adjusting solvent polarity and reaction time (e.g., THF vs. dichloromethane) can enhance yield by minimizing byproduct formation.
Q. How can spectroscopic techniques confirm the structure of 6-Chloro-3-(3'-chlorophenyl)-4-phenylcoumarin?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., coupling patterns for substituted phenyl groups) and carbonyl signals (~170 ppm for the coumarin lactone) .
- IR Spectroscopy : Confirm lactone C=O stretches (~1720 cm⁻¹) and absence of aldehyde peaks if starting from formylcoumarin precursors .
- Mass Spectrometry : High-resolution MS can validate molecular ion peaks and fragmentation patterns consistent with chlorine isotopes (e.g., M+2 peaks at ~3:1 intensity ratio) .
Q. What starting materials are critical for synthesizing chloro-substituted coumarin derivatives?
- Methodological Answer : 4-Chloro-3-formylcoumarin is a key precursor for introducing substituents at the 3-position. Substituted phenylboronic acids (e.g., 3-amino-4-chlorophenylboronic acid) enable Suzuki-Miyaura coupling for aryl group incorporation . Careful selection of halogenated intermediates (e.g., 2-(3-chlorophenyl)ethylamine) ensures regioselectivity in subsequent cyclization steps .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected products in the synthesis of chloro-substituted coumarins?
- Methodological Answer : Competing pathways, such as oxime cyclization vs. nucleophilic substitution, can lead to divergent products. For example, hydroxylamine reactions with 4-chloro-3-formylcoumarin may yield isoxazole derivatives (e.g., 4H-chromeno[3,4-d]isoxazol-4-one) under strongly basic conditions due to imine intermediate formation . Mechanistic studies using deuterated solvents or trapping agents (e.g., TEMPO) can identify radical or ionic pathways .
Q. What computational strategies predict reaction pathways for optimizing coumarin synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization reactions . Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning algorithms trained on kinetic datasets further refine predictions for byproduct suppression .
Q. How can contradictory literature reports on coumarin reactivity be resolved systematically?
- Methodological Answer : Discrepancies in product assignments (e.g., oxazole vs. cyano derivatives) require multi-technique validation:
- X-ray Crystallography : Definitive structural confirmation for crystalline intermediates .
- Variable-Temperature NMR : Resolve dynamic equilibria or tautomeric forms .
- Controlled Replication : Reproduce reactions under strictly defined conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables .
Q. How does substituent positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence the electronic properties of coumarin derivatives?
- Methodological Answer : Hammett constants (σ) quantify electron-withdrawing effects of substituents. For 3-chlorophenyl groups, meta-substitution reduces conjugation with the coumarin core, altering redox potentials measured via cyclic voltammetry. Computational NBO analysis reveals charge distribution changes affecting photophysical properties (e.g., fluorescence quenching) .
Data Contradiction Analysis Example
- Case Study : Conflicting reports on the reaction of 4-chloro-3-formylcoumarin with hydroxylamine .
- Resolution : Varying base strength (NaOH vs. KOH) and temperature (room temp. vs. reflux) were identified as critical factors. Under mild conditions (pH 9–10, 25°C), oxime formation dominates, while stronger bases (pH >12) promote cyclization to isoxazoles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
